1-甲基-5-氧代-4,5-二氢-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

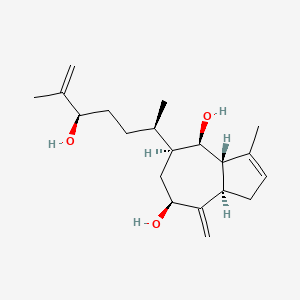

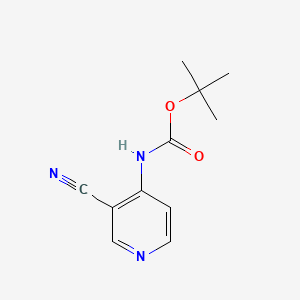

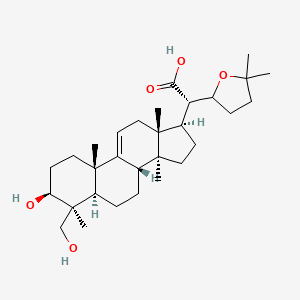

“1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

结构和光谱研究

对1-甲基-5-氧代-4,5-二氢-1H-吡唑-3-羧酸衍生物的研究强调了它们的结构和光谱特性,突出了它们在化学领域的重要性。Viveka等人(2016年)的研究侧重于相关吡唑衍生物的实验和理论研究,通过NMR、FT-IR光谱和X射线衍射等各种技术展示了其结构特征。这项研究强调了理解分子结构和电子性质对化学合成和材料科学潜在应用的重要性Viveka et al., 2016。

分子对接和合成

另一个研究维度涉及从吡唑酸衍生物合成新化合物及其分子对接研究。Ganga Reddy等人(2022年)从吲哚-2-羧酸出发合成了一系列新化合物,导致具有潜在生物活性的吡唑-4-羧酸。这项研究中进行的分子对接研究旨在预测这些化合物与靶蛋白的相互作用,为它们潜在的治疗应用提供见解Ganga Reddy et al., 2022。

配位化合物

吡唑二羧酸衍生物的多功能性延伸到与金属形成配位化合物。Radi等人(2015年)报道了新型吡唑二羧酸衍生物的合成和表征,以及它们与Cu(II)和Co(II)等金属的螯合性质。单核螯合配合物的形成突显了这些化合物在配位化学和催化中的潜在应用Radi et al., 2015。

合成和在杂环化学中的应用

通过各种合成方法展示了吡唑衍生物在杂环化学中的应用。Khan等人(2005年)详细介绍了吡唑并[4,3-d]嘧啶-7-酮的高效合成,突出了吡唑羧酸在创建复杂杂环结构中的化学多功能性和潜在实用性。这项研究有助于在药物化学和药物发现领域开发新的合成途径和化合物Khan et al., 2005。

安全和危害

作用机制

Target of Action

Similar compounds have been found to interact with various protein receptors . For instance, one study showed that a related compound had a desirable fitting pattern in the LmPTR1 pocket (active site), which is a known target for antipromastigote activity .

Mode of Action

It’s known that similar compounds can interact with their targets and cause changes in their function . For instance, some compounds can bind to their target proteins and inhibit their activity, leading to a decrease in the production of certain molecules or a change in cellular processes .

Biochemical Pathways

For example, some compounds can inhibit the activity of certain enzymes, leading to a disruption in the normal functioning of the cell .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Similar compounds have been found to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other molecules can affect the action of a compound .

属性

IUPAC Name |

1-methyl-5-oxo-4H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROSEJRQKIQKQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679686 |

Source

|

| Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

CAS RN |

119376-60-2 |

Source

|

| Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methoxyphenyl]-2-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B568359.png)

![2H-[1,2]Oxazolo[4,5-F]isoindole](/img/structure/B568361.png)

![4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B568366.png)